molecular formula C6H5ClN2O3 B1404804 6-Chloro-3-methoxy-2-nitropyridine CAS No. 1616526-81-8

6-Chloro-3-methoxy-2-nitropyridine

Cat. No. B1404804
CAS RN: 1616526-81-8
M. Wt: 188.57 g/mol
InChI Key: BSAKOOHPKGWCJR-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-2-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 . It has a molecular weight of 188.57 . It is used as a reactant in the Suzuki and Negishi couplings reaction .


Synthesis Analysis

The synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile involves 2-Chloro-6-methoxy-3-nitropyridine as a reactant . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3 . This indicates that the molecule has a planar structure .


Chemical Reactions Analysis

This compound is used as a reactant in the Suzuki and Negishi couplings reaction . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 334.9±37.0°C at 760 mmHg . It is slightly soluble in water .

Scientific Research Applications

Chemical Synthesis

Spectroscopy and Structural Analysis

This compound is also relevant in spectroscopy and structural analysis. For instance, the synthesis, X-ray, and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, derived from similar pyridine derivatives, highlight its role in understanding molecular structure and interactions. The analysis of this derivative involved X-ray analysis, IR, NMR, and electronic spectroscopy (Marijana Jukić et al., 2010).

Catalytic and Reaction Studies

6-Chloro-3-methoxy-2-nitropyridine is utilized in studies focusing on catalytic and chemical reaction processes. An example includes its use in oxidative methylamination processes, where derivatives of 3-nitropyridine, including 6-chloro and 6-methoxy derivatives, undergo dehydro-methylamination in solutions of potassium permanganate in liquid methylamine (B. Szpakiewicz & Marian Wolniak, 1999).

Potential Biomedical Applications

Investigations into the structural features and interactions of derivatives of this compound indicate potential biomedical applications. The study of 2-amino-6-methoxy-3-nitropyridine, synthesized from related compounds, revealed insights into intramolecular charge transfers and interactions, which are common features of pharmaceutical compounds, suggesting possible biomedical applications. Additionally, the molecule's non-linear optical activity was highlighted, indicating potential in the design of new optical materials (S. Premkumar et al., 2015).

Mechanism of Action

Safety and Hazards

6-Chloro-3-methoxy-2-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

6-Chloro-3-methoxy-2-nitropyridine is used as a fine chemical intermediate . It is used in the synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile . Future research may explore other potential applications of this compound in chemical reactions.

properties

IUPAC Name

6-chloro-3-methoxy-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAKOOHPKGWCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287804
Record name Pyridine, 6-chloro-3-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1616526-81-8
Record name Pyridine, 6-chloro-3-methoxy-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616526-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 6-chloro-3-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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